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Abstract
This document provides a comprehensive technical overview of the initial, non-clinical

toxicology and safety pharmacology studies conducted on Adoprazine, a novel small molecule

antagonist of the Dopamine D2 and Serotonin 5-HT2A receptors. The studies were designed to

characterize the safety profile of Adoprazine and support its progression into first-in-human

clinical trials. The core battery of assessments included in vitro genotoxicity and cardiovascular

safety assays, alongside in vivo acute and sub-chronic toxicity evaluations in rodent models. All

studies were conducted in compliance with Good Laboratory Practice (GLP) standards and

aligned with ICH M3(R2) guidelines. The findings herein establish a preliminary safety profile,

identify a No-Observed-Adverse-Effect Level (NOAEL) from a 28-day repeated-dose study, and

provide critical data for the design and safe conduct of Phase I clinical trials.

Introduction
Adoprazine is a new chemical entity (NCE) developed for the potential treatment of

neuropsychiatric disorders. Its primary mechanism of action involves high-affinity antagonism of

dopamine D2 and serotonin 5-HT2A receptors, a profile similar to atypical antipsychotic agents.

Early characterization of the toxicological profile of any NCE is a critical component of the drug

development process, essential for ensuring patient safety in subsequent clinical trials.[1]
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This guide details the foundational toxicology program for Adoprazine, designed to identify

potential target organs of toxicity, define dose-response relationships, and establish a safe

starting dose for human studies. The program encompasses genetic toxicology, safety

pharmacology, and repeated-dose toxicity studies.

Genetic Toxicology
Genetic toxicology studies are performed to assess the potential for a compound to induce

mutations or chromosomal damage.[2]

Bacterial Reverse Mutation Assay (Ames Test)
The Ames test was conducted to evaluate the mutagenic potential of Adoprazine by its ability

to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and

Escherichia coli.[3][4]

Test System:Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and

Escherichia coli strain (WP2 uvrA).

Method: Both the plate incorporation and pre-incubation methods were used.[5]

Metabolic Activation: Studies were conducted with and without an exogenous metabolic

activation system (Aroclor-induced rat liver homogenate, S9 fraction) to detect metabolites

that may be mutagenic.[6]

Dose Levels: Adoprazine was tested at five concentrations ranging from 5 to 5000 µ g/plate

.

Controls: Vehicle (DMSO) and known positive controls (sodium azide, 2-nitrofluorene, 9-

aminoacridine, and 2-aminoanthracene) were used to ensure the validity of the assay.

Evaluation: A positive response was defined as a dose-related increase in the number of

revertant colonies to at least twice the vehicle control value.

Adoprazine did not induce a significant, dose-dependent increase in the number of revertant

colonies in any of the tested bacterial strains, either in the presence or absence of S9

metabolic activation.
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Test Condition
Concentration

(µ g/plate )

Mean Revertant

Colonies ± SD

(n=3)

Mutagenicity

Ratio (vs.

Vehicle)

Conclusion

TA100 (-S9) Vehicle 125 ± 11 1.0 Negative

50 131 ± 9 1.05

150 128 ± 14 1.02

500 135 ± 12 1.08

1500 122 ± 15 0.98

5000 119 ± 10 0.95

TA100 (+S9) Vehicle 130 ± 13 1.0 Negative

50 138 ± 11 1.06

150 141 ± 9 1.08

500 133 ± 16 1.02

1500 129 ± 12 0.99

5000 125 ± 14 0.96

Data shown for

one

representative

strain. Similar

negative results

were obtained for

all other strains.

Safety Pharmacology
Safety pharmacology studies are designed to investigate potential undesirable

pharmacodynamic effects on vital physiological functions.[7] Given Adoprazine's intended

CNS activity and the known class effects of atypical antipsychotics, the core battery focused on

the cardiovascular and central nervous systems.[2][8][9]
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Cardiovascular Safety: hERG Inhibition Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary

mechanism underlying drug-induced QT prolongation, which can lead to fatal arrhythmias like

Torsades de Pointes (TdP).[8][10][11][12] An in vitro patch-clamp assay was used to assess

the inhibitory potential of Adoprazine on the hERG channel.

Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

Method: Whole-cell patch-clamp electrophysiology was used to measure hERG tail current.

Test Conditions: Cells were exposed to vehicle and six concentrations of Adoprazine (0.01,

0.1, 0.3, 1, 3, and 10 µM).

Positive Control: E-4031, a known potent hERG channel blocker.

Data Analysis: The concentration-response curve was fitted to a Hill equation to determine

the IC50 value (the concentration causing 50% inhibition).

Adoprazine demonstrated concentration-dependent inhibition of the hERG potassium current.

Compound IC50 (µM) Hill Slope

Adoprazine 2.8 1.1

E-4031 (Positive Control) 0.009 1.0

The IC50 of 2.8 µM indicates a potential for QT prolongation at higher clinical exposures,

warranting careful cardiovascular monitoring in human trials.
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Mechanism of Adoprazine-induced QT prolongation.

Central Nervous System (CNS) Safety
A functional observational battery (FOB) was conducted in rats to assess the potential

neurological and behavioral effects of Adoprazine.

Species: Sprague-Dawley rats.

Dose Groups: Vehicle (0.5% methylcellulose), 10, 30, and 100 mg/kg Adoprazine,

administered orally.

Observations: A comprehensive set of parameters was assessed at pre-dose and at 1, 4,

and 24 hours post-dose. This included home cage observations (e.g., posture, activity),

open-field assessment (e.g., grooming, locomotion, rearing), and sensorimotor/reflex tests

(e.g., grip strength, tail-pinch response, auditory startle).

Evaluation: Changes were scored based on severity and compared to the vehicle control

group.

At 30 and 100 mg/kg, Adoprazine induced dose-dependent signs consistent with its primary

pharmacology, including decreased locomotor activity, ptosis (drooping eyelids), and catalepsy.

No convulsive activity was observed. Effects were most pronounced at 1-4 hours post-dose

and were largely resolved by 24 hours. The 10 mg/kg dose produced minimal, transient

sedation.

Repeated-Dose Toxicity
A 28-day oral toxicity study was performed to characterize the toxicity profile of Adoprazine
following repeated administration and to identify a No-Observed-Adverse-Effect Level

(NOAEL).

28-Day Repeated-Dose Oral Toxicity Study in Rats
Species: Sprague-Dawley rats (10/sex/group).[10][13]

Dose Groups: Vehicle (0.5% methylcellulose), 10, 30, and 100 mg/kg/day, administered by

oral gavage.
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Duration: 28 consecutive days.

Endpoints:

Clinical Observations: Daily cage-side observations and weekly detailed physical

examinations.

Body Weight and Food Consumption: Measured weekly.

Clinical Pathology: Hematology and clinical chemistry parameters were assessed at

termination (Day 29).

Pathology: Full gross necropsy, organ weight measurements, and histopathological

examination of a comprehensive list of tissues.[11]

Recovery Group: A satellite group at the vehicle and 100 mg/kg/day dose levels was

maintained for a 14-day treatment-free period to assess the reversibility of any findings.
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Workflow for the 28-Day Repeated-Dose Toxicity Study.

Mortality: There was no mortality attributed to Adoprazine administration.

Clinical Signs: Dose-dependent sedation was observed at 30 and 100 mg/kg/day, consistent

with the FOB study.
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Body Weight and Food Consumption: A slight, non-statistically significant decrease in body

weight gain and food consumption was noted in the 100 mg/kg/day group during the first

week of dosing, which normalized thereafter.

Clinical Pathology: At 100 mg/kg/day, statistically significant increases in serum prolactin

were observed in both sexes, an expected pharmacological effect for D2 receptor

antagonists. Mild, reversible increases in liver enzymes (ALT, AST) were also noted at this

dose. No adverse findings were seen at 10 or 30 mg/kg/day.

Pathology: At 100 mg/kg/day, a slight increase in relative liver weight was observed.

Histopathological examination revealed minimal, centrilobular hepatocellular hypertrophy in

the 100 mg/kg/day group. Mammary gland hyperplasia was also noted in high-dose females,

consistent with the observed hyperprolactinemia. These findings were absent after the 14-

day recovery period. No histopathological changes were observed at 10 or 30 mg/kg/day.

Values are Mean ± SD. Sprague-Dawley rat reference ranges can vary.[3][9][13][14][15]

Parameter

(Units)
Vehicle Control 10 mg/kg/day 30 mg/kg/day 100 mg/kg/day

Males

WBC (10³/µL) 7.8 ± 1.5 7.5 ± 1.3 8.1 ± 1.6 8.3 ± 1.7

RBC (10⁶/µL) 7.9 ± 0.4 7.8 ± 0.5 7.9 ± 0.3 7.7 ± 0.6

Hemoglobin

(g/dL)
15.1 ± 0.8 14.9 ± 0.9 15.3 ± 0.7 14.8 ± 1.0

Platelets (10³/µL) 850 ± 110 845 ± 120 860 ± 105 875 ± 130

Females

WBC (10³/µL) 6.5 ± 1.2 6.3 ± 1.1 6.8 ± 1.4 7.0 ± 1.5

RBC (10⁶/µL) 7.2 ± 0.3 7.1 ± 0.4 7.3 ± 0.3 7.0 ± 0.5

Hemoglobin

(g/dL)
14.5 ± 0.7 14.3 ± 0.8 14.6 ± 0.6 14.2 ± 0.9
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| Platelets (10³/µL) | 910 ± 130 | 900 ± 115 | 925 ± 125 | 940 ± 140 |

Values are Mean ± SD. *p < 0.05 vs. Vehicle Control.

Parameter

(Units)
Vehicle Control 10 mg/kg/day 30 mg/kg/day 100 mg/kg/day

Males

ALT (U/L) 45 ± 8 48 ± 9 55 ± 11 75 ± 15*

AST (U/L) 90 ± 15 95 ± 18 110 ± 20 140 ± 25*

Creatinine

(mg/dL)
0.5 ± 0.1 0.5 ± 0.1 0.6 ± 0.1 0.6 ± 0.2

Prolactin (ng/mL) 5 ± 2 15 ± 5* 45 ± 12* 150 ± 35*

Females

ALT (U/L) 40 ± 7 42 ± 8 48 ± 10 68 ± 13*

AST (U/L) 85 ± 12 88 ± 14 95 ± 16 125 ± 22*

Creatinine

(mg/dL)
0.4 ± 0.1 0.4 ± 0.1 0.5 ± 0.1 0.5 ± 0.1

| Prolactin (ng/mL) | 20 ± 8 | 60 ± 15* | 180 ± 40* | 550 ± 110* |

Organ Finding
Incidence

(M/F)

Vehicle 10 mg/kg 30 mg/kg 100 mg/kg

Liver

Centrilobular

Hypertrophy

(Minimal)

0/0 0/0 0/0 6/5

Mammary

Gland

Alveolar

Hyperplasia

(Minimal-

Mild)

0/0 0/0 0/0 0/7
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Conclusion
The initial toxicology program for Adoprazine has established a foundational safety profile to

support further clinical development.

Genotoxicity: Adoprazine was non-mutagenic in the bacterial reverse mutation assay.

Safety Pharmacology: Adoprazine exhibits a potential for cardiovascular effects via

blockade of the hERG channel (IC50 = 2.8 µM), indicating a need for ECG monitoring in

clinical trials. CNS effects, such as sedation and catalepsy, were observed at higher doses

and are consistent with the drug's intended pharmacodynamic activity.

Repeated-Dose Toxicity: In a 28-day study in rats, the primary findings were related to

exaggerated pharmacology (hyperprolactinemia and associated mammary gland changes)

and adaptive liver responses (hepatocellular hypertrophy) at the highest dose of 100

mg/kg/day. These effects were reversible.

Based on these results, the No-Observed-Adverse-Effect Level (NOAEL) for Adoprazine in the

28-day rat study was determined to be 30 mg/kg/day. This value, in conjunction with the safety

pharmacology and pharmacokinetic data, will be used to calculate a safe starting dose for the

first-in-human clinical study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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